2-Benzyl-3-(3-methylphenyl)quinazolin-4-one
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Overview
Description
2-Benzyl-3-(3-methylphenyl)quinazolin-4-one is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-(3-methylphenyl)quinazolin-4-one typically involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones. One common method is the reaction of 2-aminobenzamide with benzyl chloride and 3-methylbenzaldehyde in the presence of a base such as sodium ethoxide . The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of quinazolinones, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-(3-methylphenyl)quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Benzyl-3-(3-methylphenyl)quinazolin-4-one involves its interaction with specific molecular targets. For example, it can inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis. In cancer cells, it may interfere with cell division and induce apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylquinazolin-4-one
- 3-Benzyl-2-(4-chlorophenyl)quinazolin-4-one
- 2-(6,7-Dimethoxy-3-benzyl-4-oxo-3,4-dihydroquinazoline-2-ylthio)nicotinic acid
Uniqueness
2-Benzyl-3-(3-methylphenyl)quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazolinone derivatives. Its benzyl and methylphenyl groups contribute to its enhanced antimicrobial and anticancer properties .
Properties
Molecular Formula |
C22H18N2O |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-benzyl-3-(3-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C22H18N2O/c1-16-8-7-11-18(14-16)24-21(15-17-9-3-2-4-10-17)23-20-13-6-5-12-19(20)22(24)25/h2-14H,15H2,1H3 |
InChI Key |
OWBLTDOJKNCVKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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